4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a methoxy group attached at the 4-position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine is a potential inhibitor of the p21-activated kinase 4 (PAK4) and has been associated with a variety of cancers . PAK4 is a cell’s internal non-receptor tyrosine kinase that plays a crucial role in various tumor types’ development .
Mode of Action
The compound interacts with its target, PAK4, by binding to it, thereby inhibiting its activity . This interaction results in the suppression of the kinase’s function, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
It is known that pak4, the target of this compound, plays a crucial role in various cellular processes, including cell proliferation, survival, and motility . By inhibiting PAK4, the compound could potentially disrupt these processes, leading to the suppression of tumor growth .
Pharmacokinetics
The compound’s molecular weight of 14915 suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of PAK4, leading to a decrease in the proliferation of cancer cells . This could potentially result in the suppression of tumor growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound demonstrates stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4,6-dichloropyrimidine-5-carbaldehyde.
Cyclization: The aldehyde undergoes a cyclization reaction with ethyl N-allylglycinate in the presence of a base such as sodium methoxide to form 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester.
Iodination and Cyclization: The ester is then subjected to iodination using iodine in acetic acid, followed by cyclization to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, minimizing waste, and ensuring the safety and cost-effectiveness of the process. Techniques such as microwave-assisted synthesis and continuous flow chemistry are employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential candidates for cancer therapy and treatments for inflammatory disorders.
Antitubercular Agents: Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment.
Anti-inflammatory Agents: Pyrrolopyrimidine derivatives have been studied for their anti-inflammatory properties, targeting various inflammatory mediators.
Antiviral Agents: Some derivatives have demonstrated activity against hepatitis C virus (HCV), highlighting their potential as antiviral agents.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Used in the synthesis of kinase inhibitors and has similar biological activities.
4-Aminopyrrolo[2,3-d]pyrimidine: Explored as an antitubercular agent with promising activity.
7-Allyl-4-methoxypyrrolo[2,3-d]pyrimidine: Used as a precursor in the synthesis of more complex heterocyclic systems.
Uniqueness
4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine is unique due to its methoxy group at the 4-position, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-5-2-3-8-6(5)9-4-10-7/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJOWBMQGBHKRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290052 | |
Record name | 4-methoxy-7h-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4786-76-9 | |
Record name | 4786-76-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66244 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methoxy-7h-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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